amine CAS No. 1178331-91-3](/img/structure/B1443381.png)

[1-(2-Bromophenyl)butan-2-yl](methyl)amine

Descripción general

Descripción

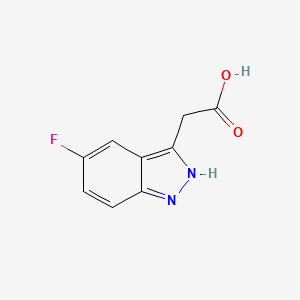

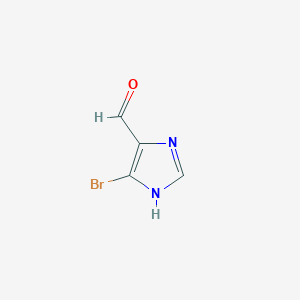

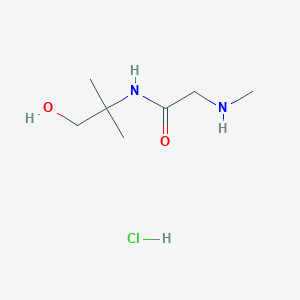

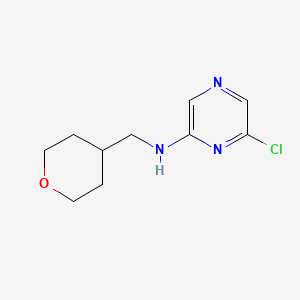

“1-(2-Bromophenyl)butan-2-ylamine” is a chemical compound with the molecular formula C11H16BrN . It has a molecular weight of 242.16 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of amines like “1-(2-Bromophenyl)butan-2-ylamine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed .Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)butan-2-ylamine” consists of a bromophenyl group attached to a butan-2-yl group through a methylene bridge, and a methylamine group attached to the butan-2-yl group .Physical And Chemical Properties Analysis

“1-(2-Bromophenyl)butan-2-ylamine” has a molecular weight of 242.16 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

- Synthesis of Key Intermediates : A study by Fleck et al. (2003) discusses the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. This process involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

- Building Blocks in Organic Synthesis : Westerlund et al. (2001) explored the use of 1-bromo-3-buten-2-one as a building block in organic synthesis, which is relevant to the synthesis of similar bromophenyl compounds. They investigated reactions with primary amines to create 5-membered aza-heterocycles (Westerlund et al., 2001).

Analytical Chemistry

- Structure Elucidation : A study by Lygin and Meijere (2009) on o-Bromophenyl isocyanide's reaction with primary amines under CuI catalysis to form 1-substituted benzimidazoles contributes to understanding the chemical behavior of bromophenyl-based amines (Lygin & Meijere, 2009).

- Spectral Analysis and NLO Studies : Tamer et al. (2016) synthesized 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its structure using X-ray diffraction and spectroscopies, demonstrating the compound's stable molecular structure and nonlinear optical properties (Tamer et al., 2016).

Pharmaceutical Chemistry

- Synthesis of Pharmaceutical Intermediates : Kolla et al. (2006) developed a large-scale synthesis for a key intermediate of repaglinide, highlighting the importance of bromophenyl-based amines in pharmaceutical synthesis (Kolla et al., 2006).

Materials Science

- Organic Solar Cells Applications : Lv et al. (2014) applied an amine-based fullerene derivative as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the potential of similar bromophenyl-based compounds in materials science applications (Lv et al., 2014).

These studies collectively demonstrate the versatile applications of “1-(2-Bromophenyl)butan-2-ylamine” in various fields of scientific research, including organic chemistry, analytical chemistry, pharmaceutical chemistry, and materials science.

Safety And Hazards

Propiedades

IUPAC Name |

1-(2-bromophenyl)-N-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-10(13-2)8-9-6-4-5-7-11(9)12/h4-7,10,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOFNJVWHZUXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1Br)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Bromophenyl)butan-2-yl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

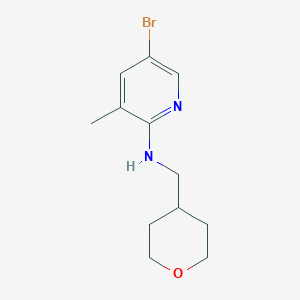

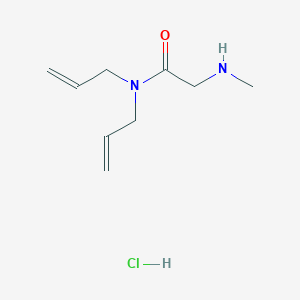

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)